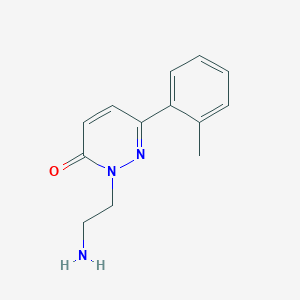

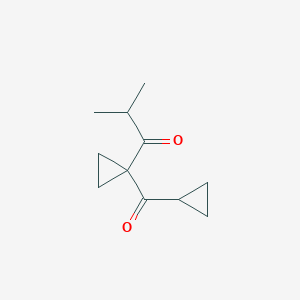

![molecular formula C15H25NO B1492369 (3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine CAS No. 2098106-03-5](/img/structure/B1492369.png)

(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine

Overview

Description

(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine, also known as 3,3-DMBA, is a synthetic organic compound used in scientific research. It is a derivative of the amino acid alanine and is used to study a variety of biological processes. 3,3-DMBA is of particular interest due to its ability to interact with the central nervous system, providing insights into the biochemical and physiological effects of drugs and other compounds on the brain.

Scientific Research Applications

Polymer Solar Cells

- Application: An amine-based fullerene derivative was applied as an acceptor and cathode interfacial material in polymer solar cells, enhancing electron mobility and potentially improving the efficiency of organic/polymer solar cells (Menglan Lv et al., 2014).

Organic Synthesis

- Application: Research into the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various aliphatic and aromatic amines led to the discovery of a novel class of cyclic phosphonic analogues of chromone, showcasing the versatility of amines in organic synthesis (Budzisz Elż & Pastuszko Slawomir, 1999).

Crystal Structure Analysis

- Application: The synthesis and crystal structure analysis of a compound synthesized by reacting [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, providing insights into molecular interactions and design for potential applications (Rong Wan et al., 2006).

Microbial Synthesis of Chiral Amines

- Application: Exploration of the microbial synthesis of chiral amines using (R)-specific transamination, indicating biocatalysis as a viable method for producing chiral compounds, including potential pharmaceutical intermediates (A. Iwasaki et al., 2005).

Polymer Science

- Application: Studies on the synthesis and aqueous solution properties of near-monodisperse tertiary amine methacrylate homopolymers and diblock copolymers, highlighting the potential for creating responsive materials for various applications (V. Bütün et al., 2001).

Functional Modification of Polymers

- Application: Functional modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds, suggesting the potential for creating materials with enhanced properties for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

properties

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-12(15(2,3)4)16-10-9-13-7-6-8-14(11-13)17-5/h6-8,11-12,16H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCLFUGMEQRLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1492290.png)

![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)

amine hydrochloride](/img/structure/B1492297.png)

![4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B1492300.png)

amine](/img/structure/B1492302.png)

amine hydrochloride](/img/structure/B1492303.png)

![3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492306.png)

![Methyl 4-[(azetidin-3-yl)methyl]benzoate hydrochloride](/img/structure/B1492308.png)